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molecular formula C8H9NOS B1288827 2-(2-Isocyanatopropyl)thiophene

2-(2-Isocyanatopropyl)thiophene

Cat. No. B1288827
M. Wt: 167.23 g/mol
InChI Key: JSCBCQPUPGCGAH-UHFFFAOYSA-N
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Patent
US07947689B2

Procedure details

To a solution of 1-methyl-2-thiophen-2-ylethylamine (2 g, 14.2 mmol) in dichloroethane (30 ml) triethylamine (4.3 g, 42.6 mmol) and triphosgene (2.1 g, 7.1 mmol) were added. The reaction mixture stirred for 1 h and concentrated on rotary evaporator. Diethyl ether is added, and the resulting mixture is filtered. Ether solution is concentrated, and the resulting oil is used in the next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:9])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.ClC(Cl)C.Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>>[N:9]([CH:2]([CH3:1])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[C:15]=[O:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(CC=1SC=CC1)N
Name
Quantity
30 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary evaporator
ADDITION
Type
ADDITION
Details
Diethyl ether is added
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
Ether solution is concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oil is used in the next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(=C=O)C(CC=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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